molecular formula C17H26N2O4 B2477881 2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID CAS No. 1097190-87-8

2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID

Cat. No.: B2477881
CAS No.: 1097190-87-8
M. Wt: 322.405
InChI Key: FDGSHCPICFASGP-UHFFFAOYSA-N
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Description

2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID is a complex organic compound with a unique structure that combines a hexylamino group, a hydroxy-methylphenyl group, and a carbamoyl-propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-hydroxy-5-methylphenyl isocyanate with hexylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The hexylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-(HEXYLAMINO)-3-[(2-KETO-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID, while reduction of the carbamoyl group can produce 2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)AMINO]PROPANOIC ACID.

Scientific Research Applications

2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. The hydroxy and carbamoyl groups can form hydrogen bonds with proteins, potentially inhibiting their activity. Additionally, the hexylamino group can interact with hydrophobic pockets in enzymes, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-5-methylphenyl)benzotriazole
  • 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime
  • 2-Methoxyphenyl isocyanate

Uniqueness

2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(hexylamino)-4-(2-hydroxy-5-methylanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-3-4-5-6-9-18-14(17(22)23)11-16(21)19-13-10-12(2)7-8-15(13)20/h7-8,10,14,18,20H,3-6,9,11H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGSHCPICFASGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC(=O)NC1=C(C=CC(=C1)C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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